N-(3,4-Dimethoxybenzyl)octanamide
Description
N-(3,4-Dimethoxybenzyl)octanamide is a synthetic capsaicin analogue characterized by a benzylamide structure with two methoxy substituents at the 3- and 4-positions of the aromatic ring and an octanoyl chain (C8) linked via an amide bond. It was synthesized with a 69.4% yield, forming a white solid with a melting point of 96–97°C . Its structure was confirmed via NMR and HRMS, revealing key features such as the methoxy groups (δ 3.85 ppm in ¹H NMR) and the octanoyl chain’s methyl terminus (δ 0.86 ppm).
Properties
CAS No. |
304663-39-6 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]octanamide |
InChI |
InChI=1S/C17H27NO3/c1-4-5-6-7-8-9-17(19)18-13-14-10-11-15(20-2)16(12-14)21-3/h10-12H,4-9,13H2,1-3H3,(H,18,19) |
InChI Key |
PDNJQJUFMCECTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)octanamide typically involves the reaction of 3,4-dimethoxybenzylamine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)octanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)octylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Potential use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)octanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxy groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(3,4-Dimethoxybenzyl)octanamide belongs to a class of benzylamide derivatives with structural variations in substituents on the aromatic ring or acyl chain. Below is a comparative analysis with key analogs:
Structural and Physicochemical Properties
- Methoxy vs. Conversely, dihydroxy derivatives are typically more polar, favoring antioxidant activity due to phenolic radical-scavenging capacity.
- Acyl Chain Length : All compared compounds retain the C8 chain, which is critical for mimicking capsaicin’s vanilloid receptor (TRPV1) interaction. Modifications here could alter receptor affinity or metabolic stability.
Metabolic and Pharmacokinetic Considerations
- Polarity and Solubility : The dihydroxy analog’s higher polarity may limit its oral bioavailability but improve aqueous solubility, a trade-off critical for formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
